Perfluorobutanesulfonic acid

Vue d'ensemble

Description

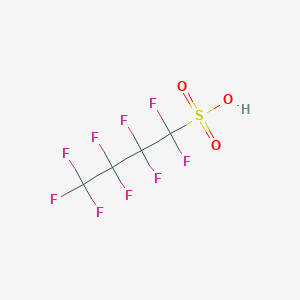

L’acide perfluorobutanesulfonique est une substance perfluoroalkylée et polyfluoroalkylée (PFAS) caractérisée par une chaîne fluorocarbonée à quatre carbones et un groupe fonctionnel acide sulfonique . Il est connu pour sa stabilité et son caractère non réactif en raison de la force des liaisons carbone-fluor. Ce composé peut exister sous forme de liquide incolore ou de solide corrosif .

Méthodes De Préparation

L’acide perfluorobutanesulfonique est synthétisé par fluoruration électrochimique de l’acide butanesulfonique. Ce procédé implique l’utilisation d’acide fluorhydrique anhydre et d’un courant électrique pour remplacer les atomes d’hydrogène par des atomes de fluor . Les méthodes de production industrielle font souvent appel au diméthylsulfoxyde comme solvant et à des conditions de réaction spécifiques pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

L’acide perfluorobutanesulfonique est relativement stable et non réactif en raison de ses fortes liaisons carbone-fluor . Il peut subir certaines réactions chimiques :

Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que cela ne soit pas courant en raison de sa stabilité.

Substitution : Il peut participer à des réactions de substitution où le groupe acide sulfonique est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants : Les réactions nécessitent généralement des acides ou des bases forts et des températures élevées pour surmonter la stabilité des liaisons carbone-fluor.

Principaux produits : Les produits de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais ils impliquent souvent le remplacement du groupe acide sulfonique par d’autres groupes fonctionnels.

Applications De Recherche Scientifique

Surfactants and Coatings

PFBS is widely utilized as a surfactant in various formulations, including:

- Textile Treatments : Enhances water and stain resistance in fabrics.

- Paper Products : Provides oil and water repellency to packaging materials.

- Coatings : Used in industrial coatings for enhanced durability and resistance to environmental factors .

Firefighting Foams

PFBS has been incorporated into firefighting foams due to its effectiveness in suppressing flammable liquids. Its performance is comparable to that of longer-chain PFAS compounds, providing effective fire suppression while aiming to mitigate environmental persistence .

Persistence and Bioaccumulation

Despite being a shorter-chain compound, PFBS is persistent in the environment and has been detected in various water sources globally . Studies indicate that PFBS does not biodegrade easily, leading to concerns about its accumulation in aquatic ecosystems and potential transfer through the food chain .

Regulatory Considerations

Regulatory bodies are increasingly monitoring PFBS levels due to its environmental impact. The U.S. EPA has established toxicity values for PFBS, highlighting the need for ongoing assessment of its effects on human health and ecosystems .

Toxicity Studies

Research has shown that PFBS can affect thyroid hormone levels and may have implications for metabolic processes. A study indicated that maternal exposure to PFBS could influence fetal development, particularly affecting liver function and metabolic pathways .

Fat Accumulation

Recent studies have demonstrated that PFBS induces fat accumulation in liver cells through mechanisms involving peroxisome proliferator-activated receptors (PPARs). This suggests potential metabolic disruptions associated with exposure to PFBS .

| Application Area | Details |

|---|---|

| Surfactants | Used in textiles and coatings for water/oil repellency |

| Firefighting Foams | Effective in suppressing flammable liquids |

| Environmental Monitoring | Detected in water sources; persistent with potential bioaccumulation |

| Health Effects | Impacts on thyroid hormones; potential metabolic disruptions |

Case Study: Environmental Monitoring

In Germany, extensive monitoring revealed high levels of PFBS in drinking water sources, prompting regulatory actions to assess human exposure risks . This case underscores the importance of ongoing surveillance of PFAS compounds.

Case Study: Toxicity Assessment

A study involving rabbits exposed to PFBS showed significant changes in liver function markers, indicating potential developmental risks associated with maternal exposure . This research highlights the need for further investigation into the long-term health effects of PFBS.

Mécanisme D'action

Le mécanisme d’action de l’acide perfluorobutanesulfonique implique son interaction avec diverses cibles moléculaires et voies :

Comparaison Avec Des Composés Similaires

L’acide perfluorobutanesulfonique fait partie d’un groupe plus large de composés PFAS, qui comprennent :

Acide perfluorooctanesulfonique (PFOS) : Connu pour sa persistance et sa bioaccumulation, le PFOS a été largement éliminé en raison de ses impacts sur l’environnement et la santé.

Acide perfluorooctanoïque (PFOA) : Autre composé PFAS largement étudié, le PFOA est connu pour son utilisation dans les revêtements antiadhésifs et sa persistance dans l’environnement.

Acide perfluorohexanesulfonique (PFHxS) : Similaire au PFOS mais avec une chaîne carbonée plus courte, le PFHxS est utilisé dans diverses applications industrielles.

Acide perfluorononanoïque (PFNA) : Utilisé dans la production de fluoropolymères, le PFNA est un autre composé PFAS présentant une persistance environnementale importante.

L’acide perfluorobutanesulfonique est unique en raison de sa chaîne carbonée plus courte, ce qui entraîne une élimination plus rapide de l’organisme par rapport aux composés PFAS à chaîne plus longue comme le PFOS et le PFOA . Il présente néanmoins une stabilité et des propriétés tensioactives similaires, ce qui en fait un substitut précieux dans diverses applications .

Activité Biologique

Perfluorobutanesulfonic acid (PFBS) is a member of the per- and polyfluoroalkyl substances (PFAS) group, widely studied for its environmental persistence and potential health impacts. This article delves into the biological activity of PFBS, focusing on its effects on cellular metabolism, oxidative stress, and implications for human health based on diverse research findings.

PFBS is characterized by its chemical formula and is known for its stability and resistance to degradation. Due to these properties, PFBS has been detected in various environmental matrices, including water and biological tissues, raising concerns about its bioaccumulation and toxicity.

| Property | Value |

|---|---|

| Molecular Weight | 250.19 g/mol |

| Solubility | Highly soluble in water |

| Log P (octanol-water) | -0.54 |

| pKa | 1.8 |

Lipid Metabolism and Hepatic Effects

Recent studies have highlighted PFBS's role in promoting lipid accumulation in hepatocytes. A significant study demonstrated that treatment with PFBS at concentrations up to 200 μmol/L resulted in increased triglyceride levels in HepG2 cells, a model for human liver cells. The mechanism involves the upregulation of genes associated with lipogenesis, such as:

- Acetyl-CoA Carboxylase (ACC)

- Fatty Acid Synthase (FAS)

- Sterol Regulatory Element-Binding Protein 1 (SREBP1)

These findings suggest that PFBS may contribute to non-alcoholic fatty liver disease through a peroxisome proliferator-activated receptor gamma (PPARγ)-mediated pathway .

Oxidative Stress Induction

PFBS exposure has also been linked to increased production of reactive oxygen species (ROS), which can lead to cellular damage and stress responses. In HepG2 cells, ROS levels significantly increased following PFBS treatment, indicating a potential mechanism for liver steatosis and other oxidative stress-related conditions .

Impact on Lung Health

Emerging evidence suggests that PFBS may adversely affect lung function. Studies indicate that exposure to PFAS, including PFBS, can lead to dysregulation of normal cellular processes such as proliferation and apoptosis within lung tissues. This dysregulation is associated with oxidative stress and impaired epithelial barrier function, raising concerns about respiratory health outcomes .

Case Studies and Epidemiological Evidence

Research examining the health effects of PFBS has included epidemiological studies linking exposure to various adverse outcomes:

- Cardiovascular Disease : A study involving postmenopausal women found correlations between serum levels of PFBS and cardiovascular risk factors .

- Reproductive Health : Animal studies have shown that PFBS exposure can disrupt reproductive functions, potentially leading to developmental issues in offspring .

Table 2: Documented Health Outcomes Linked to PFBS

| Health Outcome | Evidence Level |

|---|---|

| Liver Toxicity | Strong |

| Respiratory Issues | Moderate |

| Reproductive Effects | Moderate |

| Cardiovascular Risks | Emerging Evidence |

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O3S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTNAGYHADQMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9SO3H, C4HF9O3S | |

| Record name | PFBS | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5030030 | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

210-212 °C | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 510 mg/L, temperature not specified | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.811 g/mL at 25 °C | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

375-73-5, 59933-66-3 | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 59933-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROBUTANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FV02N6NVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.